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Compound of Interest

Compound Name: R162

Cat. No.: B1678699 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed guide for utilizing R162, a potent and specific inhibitor of

glutamate dehydrogenase 1 (GDH1/GLUD1), in metabolic research. These application notes

and protocols are intended to assist in the design and execution of experiments to investigate

the metabolic effects of R162 in both in vitro and in vivo models.

Introduction to R162
R162 is a cell-permeable small molecule that acts as a direct inhibitor of GDH1. GDH1 is a key

mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-

ketoglutarate (α-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle.[1][2] By

inhibiting GDH1, R162 effectively blocks the entry of glutamine-derived carbons into the TCA

cycle, leading to significant alterations in cellular metabolism.[1][2] This inhibition results in

decreased intracellular levels of TCA cycle intermediates such as fumarate, leading to

attenuated glutathione peroxidase (GPx) activity, increased reactive oxygen species (ROS),

and reduced cell proliferation, particularly in cancer cells that exhibit high glutamine

dependence.[1][2]
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Table 1: In Vitro Efficacy of R162 in Human Cancer Cell
Lines

Cell Line Cancer Type IC50 (µM) Notes

H1299
Non-small cell lung

cancer
~23

R162 preferentially

inhibits the

proliferation of various

cancer cells.

MDA-MB-231 Breast cancer Not specified

R162 treatment leads

to reduced cell

proliferation.[2]

Primary Leukemia

Cells
Leukemia Not specified

R162 shows anti-

proliferative potential

with minimal toxicity.

Non-malignant

proliferating human

cells

Normal Not specified

R162 shows

preferential activity

against cancer cells.

Table 2: Illustrative Quantitative Metabolite Changes
Following R162 Treatment
The following table presents expected changes in intracellular metabolite concentrations in a

glutamine-dependent cancer cell line (e.g., H1299) following treatment with R162 (23 µM for 24

hours), as measured by LC-MS.
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Metabolite Pathway
Expected Fold Change vs.
Control

Glutamate Glutaminolysis Increase

α-Ketoglutarate TCA Cycle Decrease

Fumarate TCA Cycle Decrease

Malate TCA Cycle Decrease

Citrate TCA Cycle Decrease

Succinate TCA Cycle Decrease

Lactate Glycolysis
No significant change / Slight

increase

Glucose Glycolysis No significant change

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine
IC50 of R162
Objective: To determine the half-maximal inhibitory concentration (IC50) of R162 in a cancer

cell line of interest.

Materials:

Cancer cell line of interest (e.g., H1299)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

R162 (powder)

Dimethyl sulfoxide (DMSO), sterile

96-well clear-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Multichannel pipette

Plate reader (570 nm)

Procedure:

Preparation of R162 Stock Solution:

Dissolve R162 powder in sterile DMSO to create a 10 mM stock solution. Based on its

solubility, R162 is soluble in DMSO at 5 mg/mL.

Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

R162 Treatment:

Prepare serial dilutions of R162 from the 10 mM stock solution in complete medium to

achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control

(DMSO) at the same final concentration as the highest R162 concentration.

Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of R162 or vehicle control.

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

MTT Assay:
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After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert the yellow MTT

to purple formazan crystals.

Carefully remove the medium containing MTT.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

Data Acquisition and Analysis:

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the log of the R162 concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Intracellular Metabolites by LC-
MS Following R162 Treatment
Objective: To quantify the changes in intracellular metabolites, particularly TCA cycle

intermediates, after treatment with R162.

Materials:

Cancer cell line of interest

6-well cell culture plates

R162

Complete cell culture medium

Ice-cold 0.9% NaCl solution
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Ice-cold 80% methanol

Cell scraper

Centrifuge

Lyophilizer or vacuum concentrator

LC-MS grade water and solvents

LC-MS system

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and grow to 80-90% confluency.

Treat the cells with R162 at a concentration equivalent to its IC50 (e.g., 23 µM) or a

desired concentration for a specified time (e.g., 24 hours). Include vehicle-treated cells as

a control.

Metabolite Extraction:

Place the 6-well plates on ice.

Quickly aspirate the culture medium.

Wash the cells twice with ice-cold 0.9% NaCl solution.

Add 1 mL of ice-cold 80% methanol to each well.

Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

Vortex the tubes vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

Sample Preparation for LC-MS:
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Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

Dry the metabolite extracts completely using a lyophilizer or vacuum concentrator.

Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade

water or an appropriate solvent for your chromatography method.

Centrifuge the reconstituted samples at 14,000 rpm for 10 minutes at 4°C to remove any

remaining particulates.

Transfer the supernatant to LC-MS vials.

LC-MS Analysis:

Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.

The specific LC column, mobile phases, and MS parameters should be optimized for the

detection and quantification of polar metabolites of the TCA cycle.

Include quality control samples (e.g., pooled samples) throughout the analytical run to

monitor instrument performance.

Data Analysis:

Process the raw LC-MS data using appropriate software to identify and quantify the peaks

corresponding to the metabolites of interest.

Normalize the metabolite peak areas to an internal standard and/or cell number/protein

content.

Perform statistical analysis to determine the significant changes in metabolite levels

between R162-treated and control samples.

Protocol 3: In Vivo Metabolic Study of R162 in a
Xenograft Mouse Model
Objective: To evaluate the effect of R162 on tumor metabolism and growth in an in vivo setting.

Materials:
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Immunocompromised mice (e.g., nude mice)

Cancer cell line for xenograft (e.g., H1299)

R162

Vehicle solution (e.g., DMSO, saline, or a suitable formulation)

Calipers

Equipment for blood collection (e.g., capillary tubes, microcentrifuge tubes)

Metabolite analysis kits or access to a metabolomics facility

Anesthesia

Procedure:

Xenograft Tumor Implantation:

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or

Matrigel) into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

R162 Administration:

Randomize the mice into control and treatment groups.

Prepare the R162 formulation. A previously reported effective dose is 20 mg/kg/day. The

vehicle and route of administration (e.g., intraperitoneal injection) should be optimized.

Administer R162 or the vehicle to the respective groups daily or as determined by

preliminary studies.

Monitoring Tumor Growth and Animal Health:

Measure tumor volume with calipers every 2-3 days.
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Monitor the body weight and overall health of the mice throughout the study.

Metabolic Analysis (Mid-study or Endpoint):

At a designated time point, a subset of mice from each group can be used for metabolic

analysis.

Blood Collection: Collect blood samples via a suitable method (e.g., tail vein or cardiac

puncture under anesthesia). Process the blood to obtain plasma or serum for metabolite

analysis (e.g., glucose, lactate, glutamate).

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A

portion of the tumor can be snap-frozen in liquid nitrogen for subsequent metabolite

extraction and analysis as described in Protocol 2. Another portion can be fixed for

histological analysis.

Data Analysis:

Compare the tumor growth curves between the control and R162-treated groups.

Analyze the differences in plasma and tumor metabolite levels between the groups.

Correlate the changes in metabolism with the observed effects on tumor growth.

Mandatory Visualizations

Extracellular

Cytosol Mitochondrion

Glutamine Glutamine
Transporter

Glutamine
Transporter

Glutamate

Glutamate

GLS α-Ketoglutarate

Oxidative
Deamination

GDH1 (GLUD1)

TCA Cycle Fumarate GPx Activity
Activates

ROS
Reduces

R162
Inhibits

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1678699?utm_src=pdf-body
https://www.benchchem.com/product/b1678699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: R162 inhibits GDH1, blocking glutamate conversion to α-KG.
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Caption: Workflow for intracellular metabolite analysis using LC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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